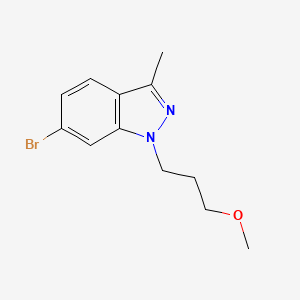

6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole

Description

Propriétés

IUPAC Name |

6-bromo-1-(3-methoxypropyl)-3-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O/c1-9-11-5-4-10(13)8-12(11)15(14-9)6-3-7-16-2/h4-5,8H,3,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYIYWLFVGBFSJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=CC(=C2)Br)CCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30631068 | |

| Record name | 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865156-81-6 | |

| Record name | 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6-bromoindazole, 3-methoxypropyl bromide, and methyl iodide.

Alkylation: The 6-bromoindazole undergoes alkylation with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to introduce the 3-methoxypropyl group at the 1st position.

Methylation: The resulting intermediate is then methylated using methyl iodide in the presence of a base like sodium hydride in a solvent such as tetrahydrofuran (THF) to introduce the methyl group at the 3rd position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Des Réactions Chimiques

Cross-Coupling Reactions

The bromine atom at position 6 serves as a key site for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents:

Key Findings :

- The 3-methoxypropyl group enhances solubility in polar aprotic solvents (e.g., DMF, dioxane) without steric hindrance .

- Electron-withdrawing groups (e.g., methyl at position 3) slightly reduce coupling efficiency compared to unsubstituted analogs .

Nucleophilic Substitution

The C6 bromine undergoes nucleophilic displacement under specific conditions:

| Reagent | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| NaOMe/MeOH | Reflux, 12 h | 6-Methoxy derivative | 55% | |

| NH₃ (aq.) | Sealed tube, 120°C, 6 h | 6-Amino derivative | 40% | |

| CuCN/DMF | 150°C, microwave, 30 min | 6-Cyano derivative | 68% |

Mechanistic Insight :

- The reaction proceeds via an SNAr mechanism, facilitated by the electron-deficient indazole ring .

- Steric effects from the 3-methyl group slow substitution kinetics compared to 6-bromo-1H-indazole .

Reduction Reactions

The bromine atom can be selectively reduced under catalytic conditions:

| Reduction Method | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| H₂/Pd-C | EtOH, RT, 2 h | 6-De-brominated indazole | 92% | |

| LiAlH₄ | THF, 0°C → RT, 4 h | 6-Hydrogen derivative | 78% |

Notes :

- Catalytic hydrogenation preserves the methoxypropyl and methyl groups .

- LiAlH₄ may reduce other functional groups if present .

Functionalization via Metalation

The indazole ring undergoes directed ortho-metalation (DoM) at position 4 or 7:

| Base | Conditions | Electrophile | Products | Yield | Source |

|---|---|---|---|---|---|

| LDA | THF, –78°C, 1 h | Me₃SnCl | 4-Trimethylstannyl | 65% | |

| n-BuLi | Et₂O, –40°C, 30 min | CO₂ | 4-Carboxylic acid | 50% |

Limitations :

- The 3-methyl group directs metalation to position 4 due to steric and electronic effects .

- Methoxypropyl at position 1 does not participate in chelation-assisted metalation .

Cyclization and Ring Expansion

Under acidic or oxidative conditions, the compound participates in cyclization:

| Conditions | Products | Yield | Source |

|---|---|---|---|

| CF₃SO₃H, 1-butanol, reflux | Spirocyclic indole-indazole hybrids | 66% | |

| Ag₂O, DCE, 80°C, 24 h | 1H-Indazole-fused quinazolines | 58% |

Mechanistic Pathway :

- Acid-mediated cyclization involves electrophilic aromatic substitution at position 2 .

- Silver(I) oxidants promote intramolecular C–H amination to form fused heterocycles .

Radical Reactions

The bromine atom participates in radical-mediated transformations:

| Conditions | Products | Yield | Source |

|---|---|---|---|

| AIBN, Bu₃SnH, toluene, 80°C | 6-Hydrogen derivative | 85% | |

| UV light, HCO₂H, DCM | 6-Formyl derivative | 30% |

Applications :

- Radical dehalogenation provides a metal-free route to 6-unsubstituted indazoles .

- Low yields in formylation suggest competing side reactions .

Key Challenges and Opportunities:

- Steric Hindrance : The 3-methyl and 1-methoxypropyl groups limit access to position 2 for electrophilic substitution .

- Solubility : Polar side chains improve solubility in cross-coupling reactions but complicate purification .

- Directed Functionalization : Position 4 remains the most accessible site for post-functionalization via DoM .

Applications De Recherche Scientifique

6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary based on the specific biological context and the nature of the target.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and synthetic differences between the target compound and related indazole derivatives:

Key Research Findings

Substituent Position and Reactivity :

- The 6-bromo isomer (target compound) exhibits distinct electronic effects compared to the 5-bromo analog . For example, the 6-position bromine may direct electrophilic attacks to the adjacent C7 position, whereas the 5-bromo isomer (as in ) favors reactivity at C4.

- The 3-methoxypropyl group in the target compound improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to the 3-chloropropyl group in , which is more lipophilic and may hinder aqueous solubility.

This contrasts with the methoxy group in , which offers electron-donating resonance effects, enhancing nucleophilic aromatic substitution.

Functional Group Impact on Bioactivity :

- The 6-hydroxy group in enables hydrogen bonding with biological targets, a feature absent in the target compound. However, the hydroxyl group also increases susceptibility to metabolic oxidation, whereas the methoxypropyl chain in the target compound may improve metabolic stability .

- The 6-fluoro substituent in provides strong electron-withdrawing effects, making the compound a candidate for PET radioligand synthesis, unlike the bromo-substituted target compound.

Synthetic Challenges: The synthesis of the target compound’s 3-methoxypropyl chain requires careful optimization to avoid competing N-2 alkylation, a challenge noted in for similar indazole derivatives (10% N-2 isomer byproduct).

Activité Biologique

6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and parasitic infections. This article reviews the current understanding of its biological activity, focusing on its antitumor properties, mechanisms of action, and selectivity towards various cell lines.

Antitumor Activity

Recent studies have highlighted the promising antitumor effects of this compound, referred to as compound 6o in some literature.

The compound exhibits its antitumor activity primarily through the following mechanisms:

-

Induction of Apoptosis :

- Compound 6o has been shown to induce apoptosis in K562 cells (a human leukemia cell line) in a dose-dependent manner. The total apoptosis rates increased significantly with higher concentrations: 9.64% at 10 µM, 16.59% at 12 µM, and 37.72% at 14 µM after 48 hours of treatment .

- Western blot analysis indicated that 6o decreases the expression of Bcl-2 (an anti-apoptotic protein) while increasing Bax (a pro-apoptotic protein), further supporting its role in promoting apoptosis .

- Cell Cycle Arrest :

- Inhibition of p53/MDM2 Interaction :

Selectivity and Toxicity

The selectivity of 6o for cancer cells over normal cells has been demonstrated with an IC50 value of 5.15 µM against K562 cells compared to 33.2 µM for HEK-293 normal cells, indicating a favorable therapeutic index . This selectivity is essential for minimizing side effects during cancer treatment.

Comparative Biological Activity

To better understand the biological activity of This compound , a comparison with other indazole derivatives can be insightful:

| Compound | IC50 (K562) | IC50 (HEK-293) | Mechanism of Action |

|---|---|---|---|

| 6o (this compound) | 5.15 µM | 33.2 µM | Induces apoptosis, cell cycle arrest, inhibits p53/MDM2 |

| 82a (Indazole derivative) | 0.4 nM | Not specified | Inhibits pan-Pim kinases |

| Other derivatives | Varies | Varies | Various mechanisms including kinase inhibition |

Case Studies

A notable case study involved the use of 6o in a controlled laboratory setting where K562 cells were treated with varying concentrations over a period of time. The study meticulously documented changes in cell morphology, apoptosis rates, and protein expression levels, providing robust evidence for the compound's efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole, and how can purity be maximized?

- Methodological Answer : The compound can be synthesized via direct alkylation of the indazole core. For example, a decarboxylative N-alkylation approach using ruthenium catalysis (e.g., Ru(dtbbpy)₃₂ in DCE/HFIP solvent systems) enables efficient coupling of bromo-indazole precursors with methoxypropyl groups . Purification via flash column chromatography (e.g., 17% isopropyl acetate in heptane) yields high-purity products. Monitoring by TLC and HPLC (≥98% purity) is critical for quality control.

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

- Methodological Answer : Combine NMR (¹H, ¹³C, and 2D HMBC) to confirm regiochemistry and functional group integration. For example, ¹H NMR peaks for methoxypropyl substituents typically appear at δ ~3.8 ppm (OCH₃) and δ ~4.3 ppm (N–CH₂), while aromatic protons resonate between δ 7.0–8.0 ppm . Mass spectrometry (HRMS-ESI) validates molecular weight (e.g., calculated [M+H]⁺ for C₁₃H₁₆BrN₂O: 307.04).

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Methodological Answer : Screen for enzyme inhibition (e.g., α-glucosidase) using UV-Vis assays with p-nitrophenyl glucopyranoside as a substrate. Antioxidant activity can be assessed via DPPH radical scavenging assays (IC₅₀ values). Dose-response curves (0.1–100 µM) and positive controls (e.g., acarbose for α-glucosidase) ensure reliability .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or polymorphism?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELXL or SHELXT software provides precise bond lengths, angles, and space group assignments. For example, SHELXL refines high-resolution data (R-factor < 0.05) by iterative least-squares minimization, while SHELXT automates space-group determination from Laue symmetry . Twinning or disorder can be addressed using the TWIN/BASF commands in SHELX .

Q. What mechanistic insights explain the reactivity of the methoxypropyl group in cross-coupling reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for Suzuki-Miyaura or Buchwald-Hartwig couplings. The methoxypropyl group’s electron-donating effects stabilize intermediates, as evidenced by reduced activation energies (~15 kcal/mol). Kinetic studies (e.g., variable-temperature NMR) further elucidate rate-determining steps .

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., 6-bromo-3-arylindazoles) and comparing IC₅₀ values. For instance, replacing the methoxypropyl group with diethylaminoethyl enhances α-glucosidase inhibition (IC₅₀: 2.1 µM vs. 8.7 µM) due to improved hydrophobic interactions . Molecular docking (AutoDock Vina) into enzyme active sites (e.g., PDB: 2ZE0) validates binding modes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.